Vitamin C-6-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

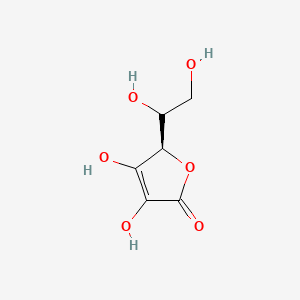

Vitamin C-6-13C: is a stable isotope-labeled form of L-ascorbic acid, commonly known as vitamin C. This compound is specifically labeled with carbon-13 at the second carbon position, making it useful in various scientific studies, particularly in tracing metabolic pathways and studying the kinetics of ascorbic acid in biological systems. L-ascorbic acid is a water-soluble vitamin found in various foodstuffs and is essential for the biosynthesis of collagen, L-carnitine, and neurotransmitters. It also functions as an antioxidant, protecting cells from oxidative damage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Vitamin C-6-13C typically involves the chemical synthesis of L-ascorbic acid with the incorporation of carbon-13 at the second carbon position. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of glucose labeled with carbon-13, which is then converted to L-ascorbic acid through a series of chemical reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled glucose or other suitable precursors. The process includes several steps such as fermentation, chemical synthesis, and purification to obtain the final product with high isotopic purity. The production process is designed to ensure that the final product meets the required specifications for isotopic labeling and purity .

Análisis De Reacciones Químicas

Types of Reactions: Vitamin C-6-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological functions and applications in scientific research.

Common Reagents and Conditions:

Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Major Products Formed: The major products formed from these reactions include dehydroascorbic acid, various ascorbate derivatives, and other oxidation products. These products are important for understanding the metabolic pathways and biological functions of ascorbic acid .

Aplicaciones Científicas De Investigación

Imaging Redox Status

One of the significant applications of Vitamin C-6-13C is its use as a noninvasive biomarker for imaging redox status in vivo. Hyperpolarized 13C-labeled vitamin C can be utilized in magnetic resonance spectroscopy to assess metabolic changes in tumors.

Key Findings:

- Hyperpolarized [1-13C]-ascorbic acid and [1-13C]-dehydroascorbic acid were shown to retain polarization levels suitable for imaging at physiological pH levels, indicating their potential for clinical translation .

- In vivo studies demonstrated that tumors maintain a reduced microenvironment, as evidenced by the lack of detectable oxidation of [1-13C]-ascorbic acid .

| Vitamin C Form | Polarization (%) at pH 3.2 | Polarization (%) at pH 7.0 | T1 (s) |

|---|---|---|---|

| [1-13C]-Ascorbic Acid | 10.5 ± 1.3 | 5.1 ± 0.6 | 15.9 ± 0.7 |

| [1-13C]-Dehydroascorbic Acid | 8.2 ± 1.1 | N/A | 20.5 ± 0.9 |

Immunomodulatory Effects

Vitamin C plays a crucial role in immune function by enhancing various cellular processes within both innate and adaptive immune systems.

Case Studies:

- Research indicates that vitamin C can enhance immune cell proliferation and differentiation, modulate cytokine production, and improve microbial killing capabilities .

- A study showed that vitamin C treatment reduced pro-inflammatory cytokines such as IL-6 and TNF-α in human monocytes, highlighting its potential anti-inflammatory properties .

| Immune Function | Effect of Vitamin C |

|---|---|

| Cytokine Production | Decreased IL-6 and TNF-α |

| Phagocytosis | Enhanced clearance by macrophages |

| Immune Cell Differentiation | Increased B- and T-cell activity |

Metabolic Studies

This compound is also utilized in metabolic studies to assess absorption and bioavailability.

Research Insights:

- A study examining the absorption kinetics of stable isotope-labeled vitamin C revealed that factors such as co-administration with iron could affect absorption rates without significantly altering overall bioavailability .

- The use of stable isotope labeling allows for precise tracking of vitamin C metabolism in human subjects, providing insights into its physiological roles and potential therapeutic applications.

Cancer Research

The antioxidant properties of vitamin C have led to investigations into its role in cancer prevention and treatment.

Findings:

- Vitamin C has been shown to exert protective effects against oxidative DNA damage induced by carcinogens in vitro, suggesting a potential role in reducing cancer risk .

- Studies indicate that high doses of vitamin C may enhance the efficacy of certain chemotherapeutic agents, although the stability issues associated with ascorbic acid limit its pharmaceutical applications .

Mecanismo De Acción

Vitamin C-6-13C exerts its effects through several mechanisms:

Antioxidant Activity: It acts as a reducing agent, donating electrons to neutralize reactive oxygen species and prevent oxidative damage to cells.

Cofactor in Enzymatic Reactions: It serves as a cofactor for various enzymes involved in collagen synthesis, neurotransmitter production, and other metabolic processes.

Redox Cycling: this compound can be reversibly oxidized to dehydroascorbic acid and reduced back, maintaining redox balance in cells.

Comparación Con Compuestos Similares

Vitamin C-6-13C can be compared with other isotopically labeled ascorbic acid compounds, such as:

L-[1-13C]ascorbic acid: Labeled at the first carbon position, used for similar metabolic and kinetic studies.

L-[3-13C]ascorbic acid: Labeled at the third carbon position, also used in tracing studies.

L-[13C6]ascorbic acid: Fully labeled with carbon-13 at all six carbon positions, providing comprehensive data in metabolic studies.

The uniqueness of this compound lies in its specific labeling at the second carbon position, making it particularly useful for studying specific metabolic pathways and reactions involving this position .

Propiedades

IUPAC Name |

(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-DOAHDZERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C([C@@H]1C(=C(C(=O)O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-81-7 |

Source

|

| Record name | ascorbic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.